5H-Pyrano[4,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23134-80-7 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
InChI Key |
JQOFOTFEYRMUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2C=CO1 |
Origin of Product |
United States |
The Strategic Advantage of Fused Heterocycles in Drug Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the architecture of a vast number of biologically active molecules. nih.gov In fact, a significant majority of all known drugs incorporate a heterocyclic ring system. nih.gov When these rings are fused together, they create rigid, well-defined three-dimensional structures. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.
The fusion of different heterocyclic rings allows for the creation of a vast chemical space with diverse electronic and steric properties. This versatility enables medicinal chemists to fine-tune the pharmacological profile of a lead compound, optimizing its efficacy, absorption, distribution, metabolism, and excretion (ADME) properties. The inherent structural diversity of fused heterocycles, particularly those containing nitrogen, provides a rich foundation for the development of targeted therapies. nih.govnih.gov
The 5h Pyrano 4,3 D Pyrimidine Core: a Privileged Scaffold
The 5H-Pyrano[4,3-d]pyrimidine scaffold is a bicyclic system formed by the fusion of a pyran ring and a pyrimidine (B1678525) ring. chemspider.com The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key component of nucleic acids and many coenzymes, making it a recurring motif in biologically active compounds. orientjchem.orgscispace.com The pyran ring, a six-membered heterocycle containing an oxygen atom, is also found in numerous natural products and synthetic compounds with significant pharmacological activities. ijprajournal.com
The fusion of these two important heterocycles results in a unique molecular framework with a distinct arrangement of heteroatoms. This arrangement provides multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules, such as proteins and enzymes. The structural isomers of pyranopyrimidines, including 5H-pyrano[2,3-d]pyrimidines and pyrano[3,2-d]pyrimidines, have also been extensively studied, each exhibiting a unique profile of biological activity. ijprajournal.com
The term "privileged scaffold" is applied to molecular frameworks that are capable of serving as ligands for a variety of different biological targets. nih.govnih.gov The pyrimidine nucleus and its fused derivatives are widely considered to be privileged structures due to their prevalence in a multitude of approved drugs and clinical candidates. nih.govnih.govjrasb.com The this compound core, by extension, inherits this privileged status, making it an attractive starting point for the design of new therapeutic agents.
Therapeutic Relevance of Pyrano 4,3 D Pyrimidine Derivatives
Foundational Synthetic Routes to the 5H-Pyrano[4,3-d]pyrimidine System
The fundamental construction of the this compound core relies on cyclization and cyclocondensation reactions, starting from either pyran or pyrimidine (B1678525) precursors. These foundational routes establish the bicyclic framework upon which further functionalization can be achieved.
One key strategy involves building the pyrimidine ring onto a pre-existing, functionalized pyran system. For instance, a new pyrano[4′,3′:4,5]pyrido[2,3-d]pyrimidine heterocyclic system has been synthesized from pyran-derived precursors. d-nb.infoiaea.org The synthesis begins with 6-amino-3-isopropyl-7-aryl-8-thioxo(oxo)pyrano[3,4-c]pyridines, which are then used as starting materials. d-nb.info The condensation of vicinal amino and nitrile groups on the pyranopyridine intermediate with formamide (B127407) leads to the formation of the fused pyrimidine ring, yielding aminopyrano[4′,3′:4,5]pyrido[2,3-d]pyrimidinone derivatives. d-nb.info
Another foundational approach is the cyclo-condensation of α-functionalized imino-ethers, which has been utilized to prepare novel pyranopyrimidine derivatives. asianjpr.com A separate, distinct method starts with non-cyclic precursors. The reaction of an enaminonitrile with chlorocarbonyl isocyanate has been shown to produce a functionalized pyrano[4,3-d]pyrimidine derivative, which can then undergo further reactions with various nucleophiles.
These foundational methods are summarized in the table below.
| Starting Material(s) | Reagent(s) | Product Type | Ref. |
| Aminonitrile-substituted Pyran | Formamide | Pyrano[4',3':4,5]pyrido[2,3-d]pyrimidine | d-nb.info |
| α-Functionalized Imino-ether | Cyclo-condensation | Pyranopyrimidine | asianjpr.com |
| Enaminonitrile | Chlorocarbonyl Isocyanate | Functionalized Pyrano[4,3-d]pyrimidine |
Multi-Component Reactions (MCRs) for Pyrano[4,3-d]pyrimidine Assembly
Multi-component reactions (MCRs) are a cornerstone of modern heterocyclic chemistry, prized for their efficiency in constructing complex molecules in a single step. While the synthesis of the pyrano[2,3-d]pyrimidine isomer is rich with MCR methodologies, their application for the direct assembly of the this compound core is less common but exemplified in the formation of fused systems. acs.orgnih.govcolab.ws
One-Pot Synthesis Approaches for Diverse this compound Analogues
One-pot syntheses that yield derivatives of the this compound scaffold often involve the formation of complex, fused heterocyclic systems. These methods highlight the efficiency of tandem reactions where intermediates are generated and consumed in the same reaction vessel.
A notable example is the one-pot synthesis of pyrano[4,3-d]thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This reaction involves the three-component condensation of starting materials like 4-hydroxycoumarins, 2-aminobenzothiazoles, and various aldehydes. researchgate.net The process is often performed under solvent-free conditions, showcasing a green chemistry approach to complex heterocycle synthesis. hilarispublisher.comnsmsi.ir
Similarly, the synthesis of the pyrano[4′,3′:4,5]pyrido[2,3-d]pyrimidine system is achieved through a one-pot method where ketone starting materials react sequentially with malonic acid dinitrile and aryl isothiocyanates without the isolation of intermediates. d-nb.info These examples demonstrate that while direct one-pot syntheses of the parent, unfused this compound are not widely reported, the principles of one-pot synthesis are effectively applied to create its more complex, fused analogues.
Catalytic Strategies in Pyrano[4,3-d]pyrimidine Synthesis
Catalysis is pivotal in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to pyranopyrimidines. The development of the this compound system has benefited from specific catalytic innovations, particularly in the realm of nanocatalysis.
Organocatalysis, which utilizes small organic molecules as catalysts, is a powerful tool in heterocyclic synthesis. It has been extensively applied in the synthesis of the related pyrano[2,3-d]pyrimidine isomer, using catalysts such as L-proline, DABCO, and piperidine (B6355638) to promote the reaction. nih.govscispace.comtandfonline.com However, based on available literature, specific organocatalytic methods dedicated to the synthesis of the this compound scaffold are not as prominently featured, indicating a potential area for future research.
Nanocatalysis has emerged as a highly effective strategy for the synthesis of this compound derivatives. A significant breakthrough is the use of magnesium oxide (MgO) nanopowders as a catalyst for the three-component synthesis of pyrano[4,3-d]thiazolo[3,2-a]pyrimidine derivatives. researchgate.nethilarispublisher.com
The MgO nanopowders, prepared using a green method involving freshly squeezed orange juice, serve as an efficient and reusable catalyst. researchgate.nethilarispublisher.com The reaction is typically conducted under solvent-free conditions using thermal, ultrasonic irradiation, or high-speed ball milling (HSBM) techniques, all of which produce the desired products in high yields. researchgate.netnsmsi.ir The use of different energy sources allows for flexibility and optimization of the reaction conditions.
The table below details the findings for the MgO nanopowder-catalyzed synthesis.
| Reactants | Catalyst | Method | Conditions | Product Type | Ref. |
| 4-Hydroxycoumarins, 2-Aminobenzothiazoles, Aldehydes | MgO Nanopowders | Thermal | Solvent-free | Pyrano[4,3-d]thiazolo[3,2-a]pyrimidine | researchgate.nethilarispublisher.comnsmsi.ir |
| 4-Hydroxycoumarins, 2-Aminobenzothiazoles, Aldehydes | MgO Nanopowders | Ultrasonic Irradiation | Solvent-free | Pyrano[4,3-d]thiazolo[3,2-a]pyrimidine | researchgate.nethilarispublisher.comnsmsi.ir |
| 4-Hydroxycoumarins, 2-Aminobenzothiazoles, Aldehydes | MgO Nanopowders | High-Speed Ball Milling (HSBM) | Solvent-free | Pyrano[4,3-d]thiazolo[3,2-a]pyrimidine | researchgate.nethilarispublisher.comnsmsi.ir |
Metal-catalyzed reactions are fundamental to organic synthesis, and while their application is widespread, specific examples for the this compound core are limited. The synthesis of the isomeric pyrano[2,3-d]pyrimidines frequently employs metal catalysts, such as indium(III) chloride for domino Knoevenagel/hetero-Diels-Alder reactions and copper-based catalysts for three-component syntheses. beilstein-journals.orgacs.orgnih.gov These established methods for the [2,3-d] isomer suggest that similar metal-catalyzed strategies, like copper-mediated carbonyl activation or palladium-catalyzed cross-coupling, could be viable and potent methodologies for the future development of novel synthetic routes toward the this compound scaffold.
Ionic Liquid Catalysis in Pyrano[4,3-d]pyrimidine Construction
Ionic liquids (ILs) have emerged as effective catalysts and reaction media in the synthesis of pyrano[4,3-d]pyrimidine derivatives, aligning with the principles of green chemistry. rasayanjournal.co.injmaterenvironsci.com Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to conventional volatile organic solvents. chemmethod.com
Several types of ionic liquids have been successfully employed to catalyze the synthesis of pyrano[2,3-d]pyrimidines, a closely related isomer, which provides insights into potential applications for this compound synthesis. For instance, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) have been shown to efficiently catalyze the synthesis of piperido[3′,4′:5,6]pyrano[2,3-d]pyrimidinone derivatives. researchgate.net The use of [BMIM]OH as both a catalyst and reaction medium, especially when coupled with microwave irradiation, leads to high yields in short reaction times and allows for easy work-up procedures. researchgate.net
Acidic ionic liquids have also proven to be valuable catalysts. A sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid (PVPy-IL-B-SO3H) has been used for the three-component reaction of malononitrile (B47326) with 1-alkylindoline-2,3-diones and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to produce spiro[indoline-3,4′-pyrano[2,3-d]pyrimidine] derivatives. mdpi.com This solid catalyst is easily separable and reusable, offering high yields under mild, ultrasonic irradiation conditions without the need for column chromatography. mdpi.com Similarly, silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) ([Sipim]HSO4) has been used as a recyclable heterogeneous ionic liquid catalyst for the synthesis of various pyran derivatives under solvent-free conditions. scirp.org
Furthermore, Brönsted acidic ionic salts, such as benzimidazolium dihydrogen phosphate (B84403), have been developed as novel green catalysts for preparing pyrano[2,3-d]pyrimidines in aqueous media. chemmethod.com These catalysts demonstrate high efficiency and reusability. chemmethod.com The use of ionic liquids based on natural products, like tropine, has also been explored for the synthesis of related heterocyclic compounds, highlighting the versatility and potential for developing more environmentally benign catalytic systems. chemmethod.com
| Catalyst Type | Ionic Liquid Example | Application | Reference |
| Basic | 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) | Synthesis of piperido[3′,4′:5,6]pyrano[2,3-d]pyrimidinones | researchgate.net |
| Acidic (Polymer-supported) | Sulfonated poly-4-vinyl pyridinium (PVPy-IL-B-SO3H) | Synthesis of spiro[indoline-3,4′-pyrano[2,3-d]pyrimidines] | mdpi.com |
| Acidic (Silica-grafted) | N-propyl-imidazolium hydrogen sulfate ([Sipim]HSO4) | Synthesis of pyran derivatives | scirp.org |
| Acidic (Brönsted salt) | Benzimidazolium dihydrogen phosphate | Synthesis of pyrano[2,3-d]pyrimidines | chemmethod.com |
Green Chemistry Principles in Pyrano[4,3-d]pyrimidine Synthesis
The application of green chemistry principles is a growing trend in the synthesis of pyrano[4,3-d]pyrimidine and its analogs. rasayanjournal.co.injmaterenvironsci.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in Key strategies include the use of solvent-free reaction conditions and aqueous media.
Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. rasayanjournal.co.in Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. rasayanjournal.co.inijarsct.co.in
One notable example is the synthesis of dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-5,7-diones through a one-pot, four-component reaction under solvent-free conditions. ijarsct.co.in This reaction utilizes a magnetic catalyst, which can be easily recovered and reused, further enhancing the green credentials of the method. ijarsct.co.in The synthesis of benzopyrano[2,3-d]pyrimidine derivatives has also been achieved under solvent-free conditions at 80°C using a TiO2-SiO2 catalyst. rasayanjournal.co.in
Ball-milling, a mechanochemical technique, has been employed for the solvent-free and catalyst-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones, offering an environmentally friendly and high-yielding process. researchgate.net Microwave-assisted synthesis under solvent-free conditions has also been successfully applied to produce novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, demonstrating good yields and mild reaction conditions. unr.edu.ar
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jmaterenvironsci.com The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in aqueous media using various catalysts. sioc-journal.cnijcce.ac.ir
For instance, a one-pot, three-component reaction of an aryl aldehyde, malononitrile, and barbituric acid or 4-hydroxycoumarin (B602359) can be catalyzed by an iron ore pellet in aqueous media to produce pyrano[2,3-d]pyrimidine and dihydropyrano[c]chromene derivatives. ijcce.ac.ir This method offers excellent yields, simple work-up, and a reusable catalyst. ijcce.ac.ir Other catalysts, such as benzyltrimethyl ammonium (B1175870) bromide, have also been used for the synthesis of pyrano[2,3-d]pyrimidine derivatives in water at 80 °C, providing high yields under neutral conditions. sioc-journal.cn Diammonium hydrogen phosphate has been utilized as a catalyst for the same transformation in aqueous ethanol (B145695) at room temperature. researchgate.net
The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in water has also been shown to be an effective system for the synthesis of pyrano[2,3-d]pyrimidines. jmaterenvironsci.com Furthermore, simple and inexpensive catalysts like sodium acetate (B1210297) have been used in a mixture of water and ethanol to produce these derivatives efficiently. jmaterenvironsci.com
| Green Chemistry Approach | Reaction | Catalyst/Conditions | Benefits | Reference |
| Solvent-Free | Dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine synthesis | Magnetic Hf-UiO catalyst, 100 °C | Recyclable catalyst, simple work-up, excellent yields | ijarsct.co.in |
| Solvent-Free | Benzopyrano[2,3-d]pyrimidine synthesis | TiO2-SiO2 catalyst, 80 °C | Environmentally friendly, cost-effective | rasayanjournal.co.in |
| Solvent-Free | Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione synthesis | Ball-milling, no catalyst | Environmentally friendly, simple work-up, high yields | researchgate.net |
| Aqueous Media | Pyrano[2,3-d]pyrimidine synthesis | Iron ore pellet | Reusable catalyst, excellent yields, short reaction times | ijcce.ac.ir |
| Aqueous Media | Pyrano[2,3-d]pyrimidine synthesis | Benzyltrimethyl ammonium bromide, 80 °C | High yields, neutral conditions, simple work-up | sioc-journal.cn |
| Aqueous Media | Pyrano[2,3-d]pyrimidine synthesis | Diammonium hydrogen phosphate, room temperature | Mild conditions, high yields, simple operation | researchgate.net |
Derivatization Strategies for Functionalizing the Pyrano[4,3-d]pyrimidine Scaffold
Once the core this compound scaffold is constructed, further derivatization is often necessary to explore structure-activity relationships and optimize biological properties. These strategies involve introducing various functional groups at different positions of the heterocyclic system.
A common approach is the reaction of a pyrano[4,3-d]pyrimidine derivative with nucleophiles. For example, a prepared pyrano[4,3-d]pyrimidine derivative can react with nitrogen nucleophiles to yield substituted pyrido[4,3-d]pyrimidines. researchgate.net Similarly, reactions with active methylene (B1212753) compounds can lead to the formation of other fused heterocyclic systems. researchgate.net
Another strategy involves the modification of existing substituents. For instance, a chloro group on the pyrimidine ring can be substituted with a methoxy (B1213986) group, followed by the introduction of other moieties, such as a pyrazole (B372694) group, via palladium-catalyzed coupling reactions. nih.gov
The synthesis of amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been achieved through efficient methods, leading to a variety of new compounds with potential biological activities. scielo.br These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound scaffold, which is crucial for the development of new therapeutic agents.
Specific Chemical Transformations
The this compound system and its precursors undergo a variety of chemical transformations, including oxidation, reduction, and cyclization reactions, which allow for extensive functionalization and the construction of novel, complex heterocyclic systems.
Oxidation reactions are crucial for introducing new functional groups or modifying existing ones within the pyranopyrimidine framework. A key reaction involves the precursors to the pyran ring, such as dihydropyran-5-carbaldehydes. These aldehydes can undergo 1,2-addition with organometallic reagents to form secondary alcohols. Subsequent oxidation of these alcohol intermediates provides the corresponding ketones, which can serve as substrates for further transformations like Nazarov cyclization chim.it. This two-step process represents a valuable method for elaborating the pyran portion of the molecule before or after the pyrimidine ring is formed.
Reduction reactions offer a pathway to modify or remove specific functional groups, often with high selectivity. A notable example is the reductive desulfurization of thioxo-derivatives of pyranopyrimidines. In a study on the closely related 5H-pyrano[2,3-d]pyrimidine isomer, nickel boride was employed as an efficient reagent for the reductive desulfurization of 5,7-diaryl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidines. This reaction successfully converted the C=S group at the 2-position into a C-H bond, yielding the corresponding 3,4-dihydro-4-oxo derivatives researchgate.net. This method is a powerful tool for modifying the pyrimidine portion of the scaffold and is applicable to 2-thioxo analogues of this compound.
The this compound core is an excellent platform for constructing more complex, annulated heterocyclic systems. These cyclization reactions often involve the reaction of a functionalized pyranopyrimidine with various nucleophiles or bifunctional reagents, leading to the formation of new rings fused to the parent scaffold.
A prominent example involves the reaction of a 5-amino-4-cyano-7-methyl-2-phenyl-5H-pyrano[4,3-d]pyrimidine derivative with different nitrogen nucleophiles. These reactions yield a variety of annulated products, including pyrido[4,3-d]pyrimidines and tetracyclic systems such as pyrimido[i]1,5a-diaza-9-oxafluorene derivatives researchgate.net. The same pyrano[4,3-d]pyrimidine derivative can also react with active methylene compounds, followed by cyclization, to afford complex 1,5,7-triaza-10-oxaphenanthrene derivatives researchgate.net.
Furthermore, precursors like pyranopyrazole derivatives can be used to build the pyranopyrimidine system as part of a larger annulated structure. For instance, a pyranopyrazole can react with triethyl orthoformate and subsequently with hydrazine (B178648) hydrate (B1144303) to generate a pyrazolo-pyrano-pyrimidine derivative researchgate.net. Intramolecular cyclization is another powerful strategy, as demonstrated in the synthesis of pyrano[4,3-b]thieno[3,2-e]pyridines from precursors derived from pyrano[4,3-b]pyridines ter-arkhiv.ru.
Table 2: Examples of Cyclization Reactions Leading to Annulated Systems
| Starting Material | Reagent(s) | Resulting Annulated System | Reference |
|---|---|---|---|
| 5-Amino-4-cyano-7-methyl-2-phenyl-5H-pyrano[4,3-d]pyrimidine | Nitrogen Nucleophiles (e.g., Hydrazine Hydrate) | 2-Substituted Pyrido[4,3-d]pyrimidines | researchgate.net |
| 5-Amino-4-cyano-7-methyl-2-phenyl-5H-pyrano[4,3-d]pyrimidine | Active Methylene Compounds (e.g., Malononitrile) then EtONa | 1,5,7-Triaza-10-oxaphenanthrene derivatives | researchgate.net |
| Pyranopyrazole derivative | Triethyl orthoformate, then Hydrazine Hydrate | Pyrazolo-pyrano-pyrimidine derivative | researchgate.net |
| 7,7-Dimethyl-2-mercapto-4-(2-furyl)-3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridine derivative | Chloroacetic acid amides (at high temp.) | Pyrano[4,3-b]thieno[3,2-e]pyridines | ter-arkhiv.ru |
Structure Activity Relationship Sar Studies of 5h Pyrano 4,3 D Pyrimidine Analogues
Elucidation of Key Pharmacophoric Features for Biological Potency
Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For analogues of the 5H-pyrano[4,3-d]pyrimidine core, several key features have been identified as critical for potency.
The pyrimidine (B1678525) ring itself is a fundamental pharmacophoric element, known for its role in a vast number of biologically active compounds, often acting as a scaffold for crucial substituent interactions. uobasrah.edu.iq In studies of related thiopyrano[4,3-d]pyrimidine derivatives, the core nucleus is consistently retained, suggesting its importance. For instance, in a series of phosphatidylinositol 3-kinase (PI3K) inhibitors, the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core served as the foundational structure. nih.govmdpi.com
Further modifications have highlighted other important features:
Amide Linker: The replacement of a urea (B33335) group with an amide scaffold, based on bioisosterism principles, was a key strategy in modifying some derivatives, indicating the importance of a properly oriented hydrogen bond donor/acceptor group at this position. nih.gov
Terminal Aromatic Heterocycles: The introduction of phenylpyridine-carboxamide and phenylpyrimidine-carboxamide scaffolds at the terminus of the molecule was shown to be beneficial for cytotoxic activity against several cancer cell lines. nih.gov This suggests that an extended aromatic system capable of participating in π-π stacking or other interactions is a key feature for potency.
Pyrazoline Moiety: In another series of cytotoxic agents, the thiopyrano[4,3-d]pyrimidine nucleus was fused with a pyrazoline unit by incorporating a hydrazine (B178648) group into the ring. nih.gov This modification, creating a new series of derivatives, underscores the value of appending additional heterocyclic rings to modulate activity.
For 5H- uobasrah.edu.iqbenzopyrano[4,3-d]pyrimidine analogues, SAR studies revealed that the substitution pattern at the 2- and 5-positions of the core structure is critical for determining antiplatelet and analgesic activities. nih.gov This indicates that the pyran and pyrimidine rings serve as a scaffold upon which substituents can be placed to interact with specific biological targets.
Impact of Substituent Variation on Biological Activities
The nature and position of substituents on the this compound scaffold and its analogues significantly influence their biological profiles.
In studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives designed as potential PI3K inhibitors, several structural modifications were explored. The oxidation of the sulfur atom in the thiopyran ring to a sulfone had a variable impact on cytotoxicity, suggesting its role is dependent on the specific series of compounds. nih.govmdpi.com Furthermore, the introduction of various substituents on a terminal benzene (B151609) ring was investigated. It was found that compounds with electron-withdrawing groups (e.g., Cl, F, Br) at the C-4 position of the benzene ring exhibited better cytotoxic activity against human cancer cell lines than those with electron-donating groups (e.g., OCH3, H). mdpi.com The position of these substituents on the aryl group, however, appeared to have only a slight impact on the activity of phenylpyridine-carboxamide series. nih.gov
| Compound ID | Substituent (R) on Benzene Ring | Property | Observed Activity |
|---|---|---|---|
| Series 1 | -Cl, -F, -Br | Electron-withdrawing | Higher Cytotoxicity |
| Series 2 | -OCH3, -H | Electron-donating/Neutral | Lower Cytotoxicity |
For a series of 5H- uobasrah.edu.iqbenzopyrano[4,3-d]pyrimidines, substitutions at the 2- and 5-positions were systematically varied to evaluate effects on antiplatelet and analgesic activities. nih.gov Derivatives with a 2-methylthio group showed aspirin-like antiplatelet activity. In contrast, converting this group to a 2-methoxy or, more notably, a 2-methanesulfonyl group resulted in a broad-spectrum antiplatelet action, inhibiting aggregation induced by multiple agents. nih.gov Regarding in vivo effects, the 2-methoxy derivatives, in particular, displayed significant analgesic properties comparable to indomethacin. nih.gov
| Substituent at C-2 | Antiplatelet Activity Profile | Analgesic Activity |
|---|---|---|
| -SMe | ASA-like activity | Not specified as significant |
| -OMe | Broad spectrum | Significant (comparable to indomethacin) |
| -SO2Me | Broad spectrum (particularly potent) | Not specified as significant |
These findings collectively demonstrate that both the electronic properties and the steric bulk of substituents, as well as the oxidation state of heteroatoms within the core, are critical variables that can be tuned to modulate the biological activity of this class of compounds.
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.gov The three-dimensional arrangement of atoms can significantly affect binding affinity, efficacy, and pharmacokinetic properties.
In the context of this compound analogues, the synthesis of specific enantiomers indicates that stereochemistry is an important consideration. For example, in the development of thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety, specific (R)-enantiomers were synthesized and characterized, such as (R)-4-(2-(5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine. nih.gov The decision to pursue a specific stereoisomer suggests an implicit understanding that biological activity is likely to be stereoselective. While direct comparisons of the biological activities of different enantiomers within this specific series are not detailed in the available literature, the principles of medicinal chemistry dictate that stereoisomers often exhibit different potencies. nih.gov The creation of chiral centers during synthesis, for example at the pyrazoline ring, necessitates careful characterization and evaluation to determine if one enantiomer or diastereomer is more active than the others.
Comparative SAR Analysis with Related Pyranopyrimidine Isomers and Fused Heterocycles
The biological activities and SAR of this compound analogues can be better understood by comparison with other pyranopyrimidine isomers and related fused pyrimidine systems. The four main isomers of pyranopyrimidine are pyrano[2,3-d]-, pyrano[3,2-d]-, pyrano[3,4-d]-, and pyrano[4,3-d]pyrimidine. nih.gov
Pyrano[2,3-d]pyrimidines: This isomer is the most extensively studied. nih.govacs.orgsemanticscholar.org Derivatives of the pyrano[2,3-d]pyrimidine scaffold have shown a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and PARP-1 inhibitory effects. semanticscholar.orgnih.govrsc.orgnih.gov SAR studies on pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors revealed that the core scaffold is crucial for interacting with key amino acids (Gly863, Ser904) in the enzyme's active site. nih.govsemanticscholar.org The addition of a fused heterocycle to this core and the presence of hydrophobic substituents were found to enhance potency, a strategy that mirrors the beneficial effect of adding terminal heterocycles to the thiopyrano[4,3-d]pyrimidine scaffold. nih.govnih.gov
Other Fused Pyrimidines:
Thieno[2,3-d]pyrimidines: As bioisosteres of purines, these compounds have been explored as kinase inhibitors. In one study comparing pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors, the thieno[2,3-d]pyrimidine core generally conferred greater cytotoxic activity. nih.gov This suggests that the nature of the ring fused to the pyrimidine (pyran vs. thiophene (B33073) vs. pyridine) has a profound impact on target engagement.
Pyrido[2,3-d]pyrimidines: This scaffold is considered a privileged structure for developing tyrosine kinase inhibitors. mdpi.com SAR studies have focused on diversifying substituents at multiple positions (C2, C4, C5, C6). Unlike the pyrano[4,3-d]pyrimidine analogues where C2 and C5 substitutions were key nih.gov, extensive exploration of C4-substituents (N-aryl, O-aryl, S-aryl, aryl) has been a major focus for pyrido[2,3-d]pyrimidines. mdpi.com
Pyrazolo[3,4-d]pyrimidines: Initially developed as adenosine (B11128) analogues, this scaffold is a prolific core for anticancer agents. ekb.eg The SAR often revolves around substitutions at the N-1, C-4, and C-6 positions, mimicking the substitution patterns of purines to achieve potent enzyme inhibition, a different approach compared to the SAR of the pyran-fused counterparts. ekb.eg
Biological Activities and Pharmacological Insights of 5h Pyrano 4,3 D Pyrimidine Derivatives
Antineoplastic and Cytotoxic Activities
Derivatives of the 5H-pyrano[4,3-d]pyrimidine scaffold have emerged as a promising class of compounds in the pursuit of novel anticancer therapeutics. Their activity is primarily attributed to their ability to induce cytotoxicity in various cancer cell lines and interfere with pathways crucial for tumor progression.
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., A549, PC-3, MCF-7, HepG2, HeLa, MV4-11)
Extensive in vitro studies have demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines.
Notably, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety displayed moderate to excellent cytotoxicity against A549 (lung carcinoma), PC-3 (prostate cancer), MCF-7 (breast adenocarcinoma), and HepG2 (liver carcinoma) cell lines. One of the most promising compounds from this series, designated as 8d, exhibited IC₅₀ values ranging from 6.02 to 10.27 μM across these cell lines. acs.org Similarly, another study on novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with phenylpyridine/phenylpyrimidine-carboxamide scaffolds reported moderate cytotoxic activity against A549, PC-3, and MCF-7 cell lines. nih.gov
Further investigations into pyrano[2,3-d]pyrimidine derivatives revealed their cytotoxic effects against the HeLa (cervical cancer) cell line, with one derivative showing an IC₅₀ of 129 mM. researchgate.net Research on 1,2,3-triazole tagged 3H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives also showed potential and selective activity against the A549 human lung adenocarcinoma cell line, with IC₅₀ values for the most active compounds ranging from 0.69 to 6.74 μM. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative Series | Cell Line | IC₅₀ (μM) | Source(s) |
|---|---|---|---|
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (Compound 8d) | A549, PC-3, MCF-7, HepG2 | 6.02–10.27 | acs.org |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine with phenylpyridine/phenylpyrimidine-carboxamide | A549, PC-3, MCF-7 | Moderate Activity | nih.gov |
| Pyrano[2,3-d]pyrimidine derivative | HeLa | 129 | researchgate.net |
| 1,2,3-Triazole tagged 3H-pyrano[2,3-d]pyrimidine-6-carboxylate (Compounds 7a, 7b, 7f, 7l, 7m) | A549 | 0.69–6.74 | nih.gov |
In Vivo Anti-Tumor Efficacy in Animal Models (e.g., Xenograft Mouse Models)
Currently, there is a lack of specific published research detailing the in vivo anti-tumor efficacy of this compound derivatives in xenograft mouse models.
Inhibition of Cancer Progression Pathways (e.g., Cell Proliferation, Angiogenesis)
The antineoplastic properties of this compound derivatives are linked to their ability to modulate critical cancer progression pathways. Several studies have highlighted their inhibitory effects on cell proliferation and angiogenesis.
The inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival, has been identified as a key mechanism for some thiopyrano[4,3-d]pyrimidine derivatives. acs.orgnih.gov For instance, compound 8d from a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives demonstrated moderate inhibitory activity against PI3Kα kinase. acs.org
Furthermore, certain pyridothiopyranopyrimidine derivatives have shown potent inhibition of VEGFR-2 KDR, a key mediator of tumor angiogenesis. researchgate.net The binding of VEGF to its receptor initiates downstream signaling pathways, including the RAF-MEK-ERK and PI3K pathways, which are essential for endothelial cell proliferation, migration, and survival. researchgate.net By targeting such kinases, these compounds can effectively disrupt the formation of new blood vessels required for tumor growth. Some pyrimidine (B1678525) derivatives have also been investigated for their antiangiogenic effects by targeting VEGFR-2 kinase.
Antimicrobial and Antifungal Properties
In addition to their anticancer potential, this compound derivatives have demonstrated significant antimicrobial and antifungal activities, making them candidates for the development of new anti-infective agents.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Bacillus cereus, Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas aureus, Escherichia coli)
Pyrano[2,3-d]pyrimidine derivatives have shown a broad spectrum of antibacterial activity. Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited bactericidal properties against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The presence of heteroaryl, cyano, and amino groups on the pyrano[2,3-d]pyrimidine skeleton is believed to enhance its penetration of the bacterial cell wall, thereby increasing its biological activity.
Research on pyrazolo[3,4-d]pyrimidine-based inhibitors has identified them as novel antimicrobial agents with promising activity against Gram-positive bacteria, including Staphylococcus aureus. These compounds function as dGTP analogues that inhibit the replication-specific enzyme DNA polymerase III.
Table 2: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity | Source(s) |
|---|---|---|
| Bacillus cereus | Active | researchgate.net |
| Staphylococcus aureus | Active | researchgate.net |
| Klebsiella pneumonia | Active | |
| Pseudomonas aureus | Active | |
| Escherichia coli | Active | researchgate.net |
Antifungal Efficacy Against Fungal Species (e.g., Candida albicans, Aspergillus niger)
The antifungal potential of pyrano[2,3-d]pyrimidine derivatives has also been explored. A study on a series of these compounds reported antifungal activity against two fungal species: Aspergillus ochraceus Wilhelm and Penicillium chrysogenum thom. While the provided search results did not yield specific data on the efficacy against Candida albicans and Aspergillus niger, the general antifungal activity of the pyranopyrimidine scaffold is noted in the literature. researchgate.net
Anti-inflammatory and Immunomodulatory Activities
Derivatives based on pyrimidine-fused scaffolds have demonstrated notable potential in modulating inflammatory pathways. Their activities range from inhibiting key signaling molecules to showing efficacy in preclinical models of inflammatory diseases.
Inhibition of Inflammatory Mediators (e.g., LPS-induced Nitric Oxide, Cytokines like IL-6, TNF-α)
A key strategy in the development of anti-inflammatory agents is the suppression of pro-inflammatory mediators. Certain pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.netnih.gov
In one study, a series of novel pyrazolo[4,3-d]pyrimidine compounds were synthesized and evaluated for their ability to inhibit LPS-induced NO production in RAW264.7 macrophages. nih.govresearchgate.net Among the synthesized compounds, compound 4e emerged as the most potent inhibitor, significantly decreasing the production of NO, IL-6, and TNF-α. nih.govresearchgate.net Further investigation revealed that compound 4e exerts its effects by suppressing the TLR4/p38 signaling pathway. nih.govresearchgate.net Another study focused on a different series of pyrazolo[4,3-d]pyrimidine derivatives, identifying compound D27 as a highly potent anti-inflammatory agent with strong inhibition of NO release. nih.gov
Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives on Inflammatory Mediators
| Compound | Target Mediator | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4e | Nitric Oxide (NO) | 2.64 | nih.govresearchgate.net |
| 4e | Interleukin-6 (IL-6) | 4.38 | nih.govresearchgate.net |
| 4e | Tumor Necrosis Factor-α (TNF-α) | 5.63 | nih.govresearchgate.net |
| D27 | Nitric Oxide (NO) | 3.17 | nih.gov |
Cyclooxygenase (COX-1/COX-2) Inhibitory Potential
Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical targets for anti-inflammatory drugs. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop selective COX-2 inhibitors. nih.govcu.edu.eg A study involving a series of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones found that several compounds exhibited a superior inhibitory profile against COX-2 compared to standard reference drugs. nih.gov Another investigation into 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives also identified potent and selective COX-2 inhibitors. cu.edu.eg Compounds 8a , 10c , and 13c from this series were highlighted as the most potent ligands against COX-2. cu.edu.eg
COX-2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | % Inhibition of COX-2 (at 2 μM) | Reference |
|---|---|---|
| 8a | 79.6% | cu.edu.eg |
| 10c | 78.7% | cu.edu.eg |
| 13c | 78.9% | cu.edu.eg |
Evaluation in In Vivo Inflammation Models (e.g., Acute Lung Injury Model)
The therapeutic potential of these compounds has been further substantiated in animal models of inflammation. Acute lung injury (ALI) is a severe inflammatory condition characterized by the excessive release of cytokines. nih.govresearchgate.neturfu.ru The pyrazolo[4,3-d]pyrimidine derivative 4e , which demonstrated significant in vitro inhibition of inflammatory mediators, was subsequently evaluated in an LPS-induced model of ALI. nih.govresearchgate.net The results confirmed its in vivo anti-inflammatory activity, suggesting that this compound could be a promising lead structure for the development of treatments for ALI. nih.govresearchgate.net
Enzyme Inhibitory Activities
Beyond their anti-inflammatory effects, pyrimidine-fused heterocycles have been engineered to target specific enzymes involved in disease pathogenesis, particularly protein kinases and glucose transporters.
Protein Kinase Inhibition (e.g., PI3Kα, EGFR, B-Raf, MEK, FLT3, VEGFR2)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established therapeutic target. nih.govresearchgate.net Researchers have designed and synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR-TK inhibitors. nih.govresearchgate.net In an enzymatic assessment, derivatives 4 , 15 , and 16 showed significant inhibitory activities against EGFR tyrosine kinase, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold in the design of targeted anti-cancer agents. nih.govresearchgate.net
EGFR Tyrosine Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| 4 | 0.054 | nih.govresearchgate.net |
| 15 | 0.135 | nih.govresearchgate.net |
| 16 | 0.034 | nih.govresearchgate.net |
Glucose Transporter (GLUT1, GLUT3) Inhibition
Cancer cells exhibit altered metabolism, often relying heavily on glycolysis for energy, a phenomenon that requires increased glucose uptake through glucose transporters (GLUTs). nih.govresearchgate.net This makes GLUTs, particularly GLUT1 and GLUT3, attractive targets for cancer therapy. A class of 1H-pyrazolo[3,4-d]pyrimidines has been identified as very potent inhibitors of glucose transporters. nih.govresearchgate.netresearchgate.net One derivative, compound 3 , was found to inhibit glucose uptake by targeting GLUT1 and GLUT3 with high potency. nih.gov The compound's inhibitory effect was measured in a cell-based assay monitoring glycolytic ATP production. researchgate.net It demonstrated excellent selectivity for GLUT1 and GLUT3 over the GLUT2 isoform. nih.govresearchgate.net
Inhibitory Activity of a 1H-Pyrazolo[3,4-d]pyrimidine Derivative on Glucose Uptake
| Compound | Assay | IC₅₀ (nM) | Selectivity | Reference |
|---|---|---|---|---|
| 3 | Glycolytic ATP Depletion | 25 | Selective for GLUT-1/GLUT-3 over GLUT-2 | nih.govresearchgate.net |
Other Enzyme Systems (e.g., Urease, α-Amylase, α-Glucosidase, Acetylcholinesterase, DnaG, SARS-CoV-2 Main Protease)
While the broader class of pyranopyrimidines has been investigated for various enzyme-inhibiting activities, specific experimental data on this compound derivatives are limited for several key enzyme systems. Research into enzyme inhibition has often focused on the pyrano[2,3-d]pyrimidine isomer, which has shown activity against enzymes like urease, α-amylase, and α-glucosidase. acs.orgnih.gov
However, molecular docking studies have been conducted to predict the potential inhibitory action of more complex fused systems containing a pyranopyrimidine core against the main protease (Mpro) of SARS-CoV-2. nih.gov One study investigated novel chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives, synthesizing 3-amino and 3-methyl-5-aryl-4-imino-5(H)-chromeno[4',3'-b]pyrano[6,5-d]pyrimidine-6-ones. nih.gov The results of docking simulations for these compounds showed a significant predicted inhibitory action against the main protease (Mpro) of SARS-CoV-2. nih.gov The calculated binding energy (ΔG) values for the ligands against the target proteins (6LU7, 6M03) ranged from -7.8 to -9.9 Kcal/mole, suggesting that some of these derivatives could be considered lead-like compounds against the viral protease. nih.gov
Currently, there is a lack of specific published research detailing the inhibitory activities of this compound derivatives against urease, α-amylase, α-glucosidase, acetylcholinesterase, and DnaG enzyme systems.
Analgesic and Antinociceptive Activities
In conjunction with their antiplatelet effects, certain derivatives of the 5H- nih.govbenzopyrano[4,3-d]pyrimidine system have demonstrated significant analgesic and antinociceptive properties in preclinical models. nih.govnih.gov
The analgesic potential of these compounds has been primarily evaluated using the mouse writhing test, a model of visceral pain. nih.gov In these studies, 2-methoxy derivatives of 5H- nih.govbenzopyrano[4,3-d]pyrimidine, in particular, showed a significant analgesic effect that was comparable to the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, a series of 2-methoxy-5H nih.govbenzopyrano[4,3-d]pyrimidin-5-amines was found to possess good analgesic activity. nih.gov These findings suggest that the benzopyrano[4,3-d]pyrimidine scaffold is a promising template for the development of novel analgesic agents.
| Compound Series | In Vivo Model | Observed Activity | Reference |
|---|---|---|---|
| 2-Methoxy-5H- nih.govbenzopyrano[4,3-d]pyrimidines | Mouse Writhing Test | Significant analgesic effect, comparable to indomethacin | nih.gov |
| 2-Methoxy-5H nih.govbenzopyrano[4,3-d]pyrimidin-5-amines | Not specified | Good analgesic activity without gastric toxicity | nih.gov |
Neuropharmacological Activities
Research into complex, multi-ring heterocyclic systems incorporating the pyrano[4,3-d]pyrimidine core has revealed a range of neuropharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. These studies have focused on tetracyclic derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine. nih.govnih.govmdpi.com
Derivatives of pyrano[4',3':4,5]pyrido[2,3-b]thieno[3,2-d] pyrimidines have been shown to possess anticonvulsant properties. nih.gov In animal models, these synthesized compounds were effective in preventing clonic twitching and clonic seizures induced by the chemoconvulsant pentylenetetrazole (PTZ, also known as corazol). nih.govnih.govmdpi.com This protective effect indicates a potential mechanism of action involving the modulation of neuronal excitability.
The anxiolytic potential of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives has been assessed using standard behavioral assays, including the open field and elevated plus maze (EPM) models. nih.govmdpi.com The EPM test is a widely used model for evaluating fear and anxiety-like behavior in rodents. nih.gov Studies found that selected compounds demonstrated anxiolytic activity in these models, suggesting an anti-anxiety effect. nih.govmdpi.com
In contrast to the anxiolytic and activating effects observed with some derivatives, other compounds within the same tetracyclic series induced sedative effects. nih.govnih.gov This was characterized by a decrease in vertical movements in the open field test. nih.gov Specifically, tricyclic thienopyridine precursors containing nitrile or 3,4-dichlorophenyl substituents were noted to decrease vertical movements, indicating a sedative or oppressive behavioral effect. nih.govnih.gov
| Activity | Test Model | Observed Effect in Pyrano[4,3-d]pyrimidine-Containing Tetracyclic Systems | Reference |
|---|---|---|---|
| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures | Prevention of clonic twitching and seizures | nih.govnih.gov |
| Anxiolytic | Open Field, Elevated Plus Maze (EPM) | Demonstrated anxiolytic (anti-anxiety) activity | nih.govmdpi.com |
| Sedative | Open Field (vertical movements) | Some derivatives induced oppressive behavior/sedative effects | nih.govnih.gov |
Other Noteworthy Biological Activities
Beyond the more extensively studied areas, derivatives of this compound have demonstrated a variety of other important biological effects. These activities highlight the versatility of this scaffold in interacting with multiple biological targets, offering potential avenues for the development of new therapeutic agents for a range of diseases.
Antioxidant Activity (e.g., DPPH Radical Scavenging)
Several studies have highlighted the antioxidant potential of pyrano[2,3-d]pyrimidine derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, where the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance.
In one study, a series of pyrano[2,3-d]pyrimidines were synthesized and evaluated for their antioxidant capabilities. Among the tested compounds, some demonstrated concentration-dependent radical scavenging activities. Specifically, compounds designated as 7 , 2f , and 3g showed notable efficacy, with EC50 values of 0.22 mM, 1.15 mM, and 1.71 mM, respectively. researchgate.netresearchgate.net The remaining tested compounds in that study either had no scavenging activity or did not achieve 50% scavenging at concentrations up to 2 mM. researchgate.net
Another investigation into novel curcumin-based pyrano[2,3-d]pyrimidine derivatives also revealed prominent antioxidant activities using the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay. nih.gov Furthermore, a study on selenopheno[3,2-d]pyrimidines, a related class of fused pyrimidines, reported significant free radical scavenging activity against DPPH, with IC50 values ranging from 12.19 to 91.08 µM. tandfonline.com These findings collectively suggest that the pyranopyrimidine scaffold can be a valuable template for designing potent antioxidant agents.
Table 1: DPPH Radical Scavenging Activity of Selected Pyrano[2,3-d]pyrimidine Derivatives
| Compound | EC50 (mM) researchgate.netresearchgate.net |
|---|---|
| 7 | 0.22 |
| 2f | 1.15 |
| 3g | 1.71 |
Antidiabetic Activity
Derivatives of pyrano[2,3-d]pyrimidine have emerged as promising candidates for the management of diabetes mellitus. Their mechanism of action often involves the inhibition of key carbohydrate-hydrolysing enzymes such as α-amylase and α-glucosidase, which helps in controlling postprandial hyperglycemia.
A study focused on the synthesis of novel curcumin-based pyrano[2,3-d]pyrimidine derivatives demonstrated their inhibitory properties against both α-amylase and α-glucosidase. nih.gov Another research effort synthesized a series of 6-acetyl-5-aryl-7-methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives and screened them for their in vitro α-amylase inhibitory activity. xisdxjxsu.asia The results showed that almost all the synthesized compounds exhibited good to excellent antidiabetic activity, with lower IC50 values indicating greater potency. xisdxjxsu.asia The presence of the pyrimidine ring was suggested to be a key contributor to this strong inhibitory activity. xisdxjxsu.asia
Furthermore, other fused pyrimidine derivatives have also shown potential in managing diabetes. For instance, certain compounds demonstrated the ability to effectively lower elevated blood glucose levels in an oral glucose tolerance test (OGTT), with effects comparable to established drugs like pioglitazone (B448) and rosiglitazone. ijmspr.in Computational docking studies have also supported these findings, showing that some derivatives achieve better docking affinities with targets like dipeptidyl peptidase-IV (DPP-IV) than the standard drug sitagliptin. nih.gov
Table 2: Antidiabetic Activity of Selected Fused Pyrimidine Derivatives
| Compound/Derivative Class | Target/Assay | Key Findings | Reference |
|---|---|---|---|
| Curcumin-based pyrano[2,3-d]pyrimidines | α-amylase & α-glucosidase | Demonstrated inhibitory action against both enzymes. | nih.gov |
| 6-acetyl-5-aryl-7-methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thiones | α-amylase inhibition | Showed good to excellent antidiabetic activity. | xisdxjxsu.asia |
| Fused Pyrimidine Derivatives | Oral Glucose Tolerance Test | Effectively lowered elevated blood-glucose levels. | ijmspr.in |
| Fused Pyrimidine Derivatives | DPP-IV Docking | Achieved better docking affinities than sitagliptin. | nih.gov |
Antiviral Activity (e.g., Anti-HIV, Anti-HBV)
The pyrimidine scaffold is a core component of several clinically used antiviral drugs, and research into fused pyrimidine systems like pyrano[4,3-d]pyrimidines continues to yield promising antiviral candidates.
A notable study detailed the rational design of novel dihydrothiopyrano[4,3-d]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One compound, 20a , demonstrated exceptionally potent antiviral activities with EC50 values ranging from 4.44 to 54.5 nM against various HIV-1 strains. nih.gov This compound also showed an improved resistance profile compared to the established drugs etravirine (B1671769) and rilpivirine, along with reduced cytotoxicity. nih.gov
While some studies on other pyrimidine analogues did not show significant inhibition of HIV-1 and HIV-2 replication, the structural modifications in the dihydrothiopyrano[4,3-d]pyrimidine series proved to be highly effective. nih.govresearchgate.net Additionally, other related fused pyrimidine structures, such as pyrimido[4,5-d]pyrimidines, have shown efficacy against other viruses like the human coronavirus 229E (HCoV-229E). mdpi.com
Table 3: Anti-HIV-1 Activity of Dihydrothiopyrano[4,3-d]pyrimidine Derivative 20a
| Compound | EC50 against various HIV-1 strains (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
|---|---|---|---|
| 20a | 4.44 - 54.5 | 284 | 5210 - 63992 |
Cardiotonic Activity
Certain pyrimidine derivatives have been investigated for their effects on cardiac function. A study on a series of 2-(dimethylamino)-5-pyrimidinecarboxylates and their corresponding carboxylic acids revealed interesting cardiotonic properties. nih.gov
In this research, the compounds were evaluated in spontaneously beating and electrically driven atria from guinea pigs. nih.gov One particular derivative, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid (compound 28), was identified as the most effective positive inotropic agent, meaning it increased the force of muscular contraction. nih.gov Conversely, its corresponding methyl ester, methyl 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylate (compound 17), was found to reduce both the contractile force and the frequency of the guinea pig atria. nih.gov The positive inotropic effect of compound 28 is thought to involve antagonism of the negative influence of endogenous adenosine (B11128) on the heart. nih.gov
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The pyrimidine scaffold has been a focal point in this area, with several derivatives showing promising activity. nih.gov
A recent study reported a novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds as potent anti-TB agents. nih.gov Specifically, compounds 5b and 5j exhibited high activity with Minimum Inhibitory Concentrations (MIC) against the H37Rv strain of 0.16 and 0.12 µg/mL, respectively. nih.gov Further chiral resolution of these compounds revealed that the R-isomers, 5bb and 5jb , displayed even more significant anti-TB activity (MIC H37Rv: 0.03-0.06 µg/mL) and were also effective against multidrug-resistant Mtb (MDR-Mtb) with MICs of 0.125-0.06 µg/mL. nih.gov These potent isomers also demonstrated favorable metabolic stability and oral bioavailability. nih.gov
Table 4: Antitubercular Activity of Selected Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound | MIC H37Rv (µg/mL) nih.gov | MIC MDR-Mtb (µg/mL) nih.gov |
|---|---|---|
| 5b | 0.16 | N/A |
| 5j | 0.12 | N/A |
| 5bb (R-isomer of 5b) | 0.03-0.06 | 0.125-0.06 |
| 5jb (R-isomer of 5j) | 0.03-0.06 | 0.125-0.06 |
Antidyslipidemic Activity
While direct studies focusing solely on the antidyslipidemic activity of this compound are limited in the provided context, the related biological activities, such as antidiabetic effects, often have implications for lipid metabolism. The control of hyperglycemia and the modulation of metabolic pathways by these compounds can indirectly contribute to an improved lipid profile. Further dedicated research is required to fully elucidate the potential of this chemical class in treating dyslipidemia.
Mechanistic Investigations of 5h Pyrano 4,3 D Pyrimidine Based Bioactive Agents
Molecular Target Identification and Validation
Research into pyranopyrimidine derivatives has successfully identified and validated several key molecular targets involved in disease progression, particularly in cancer. These studies provide a foundational understanding of the compounds' mechanisms of action.
One of the primary targets identified for pyrano[2,3-d]pyrimidine-2,4-dione analogues is Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govrsc.org PARP-1 is a critical enzyme in the cellular response to DNA damage; its inhibition can lead to genomic instability and cell death, a strategy widely explored in oncology. nih.govrsc.org A series of novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against PARP-1. rsc.org Several of these compounds demonstrated potent inhibition, with IC50 values in the nanomolar range, comparable or superior to the established PARP inhibitor, Olaparib. rsc.org For instance, compounds designated as S2 and S7 were found to be the most potent inhibitors in the series. rsc.org The validation of PARP-1 as a target was further supported by molecular docking studies, which explored the probable binding modes of these compounds within the catalytic site of the enzyme. rsc.orgsemanticscholar.org
Another significant target for this class of compounds is the Phosphoinositide 3-kinase (PI3K). Specifically, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine were designed and synthesized as PI3K inhibitors. nih.gov The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various cancers. nih.gov The inhibitory activity of these compounds was evaluated, and one selected compound, 12h, was further assessed for its specific activity against the PI3Kα kinase isoform. nih.gov
Furthermore, related heterocyclic systems have shown inhibitory activity against other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov While not the exact 5H-Pyrano[4,3-d]pyrimidine core, these findings highlight the potential for pyrimidine-fused scaffolds to be developed as kinase inhibitors.
| Compound | IC50 (nM) | Reference |
|---|---|---|
| S2 | 4.06 ± 0.18 | rsc.org |
| S7 | 3.61 ± 0.15 | rsc.org |
| Olaparib (Reference) | 5.77 ± 0.26 | semanticscholar.org |
Elucidation of Signaling Pathway Modulation
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs cell proliferation, growth, survival, and metabolism. nih.gov Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. nih.gov Studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have confirmed their role as inhibitors of this pathway. nih.gov By targeting PI3K, these compounds can effectively block the abnormal signal transduction initiated by various growth factors, thereby suppressing the development and progression of cancer. nih.gov
TLR4/p38 Pathway
The Toll-like receptor 4 (TLR4) and p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling axis, primarily involved in inflammatory responses. nih.gov While direct modulation of the TLR4/p38 pathway by this compound derivatives is not extensively documented, research on structurally related pyrimidine-fused heterocyclic scaffolds suggests potential interactions. For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as inhibitors of TLR4 signaling by targeting its dimerization. nih.gov Additionally, a study involving in silico screening showed that pyrano[2,3-c]pyrazoles, which share a pyran ring fused to a nitrogen-containing heterocycle, have a high affinity for the p38 MAP kinase, suggesting they could act as allosteric inhibitors. sigmaaldrich.com These findings indicate that pyranopyrimidine-type structures have the potential to modulate inflammatory pathways, though further investigation is required to establish a direct link.
Biochemical and Cellular Mechanism Studies
At the biochemical and cellular level, this compound-based agents have been shown to trigger specific events that lead to their observed biological activities, such as anti-proliferative effects.
Induction of Cell Death
A primary mechanism by which these compounds exert their anticancer effects is the induction of cell death. For derivatives that inhibit PARP-1, this process is initiated by compromising the cancer cell's DNA repair mechanisms. rsc.org This disruption leads to an accumulation of DNA damage, resulting in genomic dysfunction and ultimately, cell death. rsc.org The anti-proliferative activity of these compounds has been demonstrated against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). rsc.orgsemanticscholar.org For example, compound S8 showed potent cell growth inhibition against both MCF-7 and HCT116 cell lines with IC50 values of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively. rsc.org
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| S8 | MCF-7 | 0.66 ± 0.05 | rsc.org |
| HCT116 | 2.76 ± 0.06 | rsc.org | |
| Staurosporine (Reference) | MCF-7 | 7.258 | rsc.org |
Kinase Selectivity
The specificity of kinase inhibitors is a critical factor in their therapeutic utility. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP. Investigations into pyridothiopyranopyrimidine derivatives revealed that these compounds can act as multi-targeted kinase inhibitors. Representative compounds from this series were found to inhibit a multiplicity of kinase targets, which is believed to account for their potent anti-proliferative effects. This multi-targeting capability can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.
Computational and Theoretical Studies of 5h Pyrano 4,3 D Pyrimidine Compounds
Molecular Docking and Ligand-Receptor Interaction Analysis (e.g., Enzyme Active Sites)
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5H-pyrano[4,3-d]pyrimidine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes, thereby explaining their biological activities.
For instance, in studies of analogous thiopyrano[4,3-d]pyrimidine derivatives as potential mTOR inhibitors, molecular docking has revealed key interactions with amino acid residues in the enzyme's active site. nih.govnih.gov These studies indicate that the thiopyrano[4,3-d]pyrimidine scaffold serves as a crucial structural element for binding. nih.govnih.gov Structure-activity relationship (SAR) and docking analyses have shown that substitutions at the C-4 position with an aryl group significantly influence the antitumor activities, with a 4-OH substitution showing the best potency. nih.gov
Similarly, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives targeting human thymidylate synthase (hTS) have identified key interactions within the catalytic sites. nih.gov These computational predictions are essential for understanding the mechanism of inhibition and for the rational design of more potent inhibitors.
To illustrate the insights gained from molecular docking, the following table summarizes the key interactions and binding affinities of representative pyrimidine (B1678525) derivatives with their target enzymes, as reported in various studies.
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Thiopyrano[4,3-d]pyrimidine | mTOR | Not specified | Not specified | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidine | hTS | Cys195 | Not specified | nih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 | G605, K529, I531, V539, M602, C604, N606, I607, L654, I663, P673 | Not specified | nih.gov |
| Pyrano[2,3-d]pyrimidine | PARP-1 | Gly863, Ser904, His862, Tyr907 | Not specified | nih.govrsc.org |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. ijcce.ac.irdergipark.org.trsamipubco.com DFT studies on pyrimidine derivatives have been used to calculate various molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), and molecular electrostatic potential (MEP). ijcce.ac.ir
These calculations help in understanding the electronic structure and reactivity of the this compound core. For example, the HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir The MEP maps help in identifying the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions with biological targets.
The following table presents a summary of electronic properties calculated for pyrimidine derivatives using DFT.
| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyrimidine Derivative 4 | B3LYP/6-311++G(d,p) | Not specified | Not specified | 3.605 | ijcce.ac.ir |
| Pyridine, Pyrimidine, etc. | B3LYP/6-31(d,p) | Not specified | Not specified | Not specified | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that are likely to be active.
For pyrido[2,3-d]pyrimidine derivatives, structure-based pharmacophore mapping has been successfully used to design novel inhibitors of human thymidylate synthase. nih.gov This approach, combined with virtual screening, allows for the rapid identification of new chemical entities with the desired biological profile, significantly accelerating the drug discovery process. The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, before being synthesized and tested experimentally.
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur over time. This method is crucial for validating the binding poses obtained from molecular docking and for gaining a deeper understanding of the binding mechanism at an atomic level.
MD simulations have been applied to study the binding of pyrido[2,3-d]pyrimidine derivatives to human thymidylate synthase, revealing the stability of the ligand in the active site over a simulation time of 1000 ns. nih.gov Similarly, MD simulations of pyrido[3,4-d]pyrimidine inhibitors bound to Mps1 kinase have been used to validate docking results and analyze the binding free energies. nih.gov These simulations can reveal important information about the role of water molecules in the binding site and the flexibility of both the ligand and the protein, which are often not captured by static docking methods.
In Silico Prediction of Relevant Biological Activities and Molecular Descriptors
In silico methods are widely used to predict the biological activities and physicochemical properties (molecular descriptors) of novel compounds. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. Various computational models can predict properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET).
For pyrazolo[1,5-a]pyrimidines, a related class of compounds, in silico predictions of physicochemical properties, pharmacokinetics, and ADMET profiles have been performed to assess their drug-likeness. nih.gov These studies often involve the calculation of molecular descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Such predictions are vital for the early-stage evaluation of the therapeutic potential of new this compound derivatives.
The following table provides examples of in silico predicted molecular descriptors for a class of pyrimidine derivatives.
| Compound Class | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | ADMET Prediction | Reference |
| Pyrazolo[1,5-a]pyrimidines | Within Lipinski's rule of five | Within Lipinski's rule of five | Within Lipinski's rule of five | Within Lipinski's rule of five | High GI absorption, negative carcinogenicity | nih.gov |
Future Directions and Research Perspectives on 5h Pyrano 4,3 D Pyrimidine
Rational Design of Next-Generation 5H-Pyrano[4,3-d]pyrimidine Analogues
The future of this compound-based drug discovery heavily relies on the rational design of new analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deep understanding of the structure-activity relationships (SAR) is fundamental to this endeavor.
Key to this design process is the targeted modification of the core scaffold. For the related thiopyrano[4,3-d]pyrimidine scaffold, studies have shown that substitutions on the aryl group at the C-4 position significantly influence antitumor activity, with a 4-OH substitution yielding the best potency. nih.gov Further SAR studies on these derivatives revealed that the introduction of a pyrazoline moiety and specific substituents on the benzene (B151609) ring can dictate cytotoxic efficacy. For instance, compounds bearing electron-withdrawing groups like chlorine, fluorine, or bromine generally exhibit better antitumor activity than those with electron-donating groups such as methoxy (B1213986). nih.govnih.gov
The design strategy often involves creating hybrid molecules that combine the pyranopyrimidine core with other pharmacologically active motifs. For example, the fusion of a triazole ring to the pyranopyrimidine nucleus has been shown to yield potent antifungal results. nih.gov Similarly, designing derivatives that can act as dual inhibitors, for instance, targeting both PI3Kα and mTOR kinases, represents a powerful strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy. nih.gov
Future rational design will likely focus on:
Exploring diverse substitutions: Systematically exploring a wider range of chemical groups at various positions on the pyranopyrimidine ring to build comprehensive SAR models.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic properties.
Scaffold hopping: Modifying the core heterocyclic system while retaining key pharmacophoric features to discover novel intellectual property and potentially improved drug-like properties.
Table 1: Structure-Activity Relationship Highlights for Pyrano[4,3-d]pyrimidine Analogues
| Scaffold/Analogue | Position of Modification | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Thiopyrano[4,3-d]pyrimidine | C-4 Aryl group | 4-OH | Best antitumor potency | nih.gov |
| Thiopyrano[4,3-d]pyrimidine | C-4 Benzene ring | Electron-withdrawing groups (Cl, F, Br) | Enhanced antitumor activity | nih.govnih.gov |
| Thiopyrano[4,3-d]pyrimidine | C-4 Benzene ring | Electron-donating groups (OCH3) | Reduced antitumor activity | nih.govnih.gov |
| Pyrano[2,3-d]pyrimidine | Fusion | Triazole ring | Potent antifungal results | nih.gov |
| Thiopyrano[4,3-d]pyrimidine | 2-position | Aryl pyridine urea (B33335) scaffold | Best potency as PI3Kα/mTOR inhibitors | nih.gov |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities
The pyranopyrimidine framework has demonstrated a remarkable diversity of biological activities, making it a fertile ground for discovering new therapeutic applications. ijprajournal.com While much research has focused on its anticancer properties, particularly as kinase inhibitors (e.g., PI3K, mTOR, EGFR, Aurora Kinase), the scaffold's potential extends far beyond oncology. nih.govnih.govnih.govmdpi.com
Current research highlights a broad spectrum of activities, including:
Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains. nih.gov The presence of heteroaryl, cyano, and amino groups on the pyranopyrimidine skeleton appears to enhance antibacterial action. researchgate.net
Antiviral: Certain pyranopyrimidine systems have been evaluated as inhibitors of viruses like HSV-1, HIV-1, and even SARS-CoV-2. nih.gov
Anti-inflammatory: Some newly synthesized derivatives have been evaluated for their anti-inflammatory potential. nih.gov
Enzyme Inhibition: Beyond kinases, pyranopyrimidine derivatives have been identified as inhibitors of other enzymes like PARP-1 and urease. nih.govresearchgate.net
The future in this area lies in systematically screening pyranopyrimidine libraries against a wider range of biological targets. The structural versatility of the scaffold allows for the fine-tuning of its properties to interact with various enzymes and receptors. nih.gov Exploring its potential in neurodegenerative diseases, metabolic disorders like diabetes, and cardiovascular conditions could unveil entirely new therapeutic avenues. nih.gov Furthermore, investigating the potential of these compounds as anti-parasitic agents, for instance against malaria or tuberculosis, remains a promising area of research. nih.gov The development of dual-target or multi-target inhibitors, which can simultaneously modulate different signaling pathways, is another significant opportunity to develop more effective therapies for complex diseases like cancer. mdpi.com
Advances in Synthetic Methodologies and Sustainable Production
The synthesis of the this compound core and its derivatives is evolving, with a strong emphasis on efficiency, cost-effectiveness, and sustainability. Modern synthetic strategies are moving away from traditional, often harsh, methods towards greener and more advanced approaches.
A dominant trend is the use of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a product, are highly efficient and align with the principles of green chemistry by reducing steps, solvent waste, and energy consumption. rsc.orgresearchgate.net The synthesis of pyranopyrimidines frequently involves the condensation of a barbituric acid derivative, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile (B47326). rsc.org
The development and application of novel catalysts are central to these advancements:
Nanocatalysts: Materials like sulfonic acid nanoporous silica (SBA-Pr-SO3H), magnetic nanoparticles (e.g., Fe3O4), and ZnO-supported copper oxide have been employed as highly efficient and often reusable catalysts. nih.govnih.govnih.govresearchgate.net Their high surface area and stability can lead to higher yields and shorter reaction times. acs.org
Organocatalysts: The use of small organic molecules as catalysts offers a metal-free and environmentally benign alternative. acs.org
Sustainable Solvents: There is a growing trend to replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even solvent-free conditions, often assisted by microwave or ultrasonic irradiation. ijprajournal.comrsc.org
Future research will continue to focus on creating more sustainable synthetic routes. This includes the development of catalyst-free reaction conditions and the use of bio-based catalysts. nih.gov For instance, iridium-catalyzed multicomponent synthesis from alcohols represents a sustainable approach, as alcohols can be derived from biomass. nih.gov These innovations not only make the production of pyranopyrimidine derivatives more environmentally friendly but also more economically viable for large-scale production. researchgate.net
Challenges and Opportunities in Lead Optimization and Preclinical Development
While the this compound scaffold holds immense promise, the journey from a promising "hit" compound to a clinical candidate is fraught with challenges. The lead optimization phase is critical for refining the properties of initial compounds to ensure they are suitable for further development.
Challenges:
Improving Potency and Selectivity: A primary challenge is to enhance the inhibitory activity against the desired target while minimizing off-target effects. This requires a delicate balance of structural modifications, as changes that improve potency can sometimes negatively impact selectivity.
Pharmacokinetic Properties: Many promising compounds fail due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Issues like low solubility and moderate metabolic stability can hinder a compound's efficacy in vivo.
Toxicity: Ensuring the optimized lead compound has an acceptable safety profile is paramount. Off-target activities or the formation of toxic metabolites can halt development.
Opportunities:
Multi-target Drug Design: The dysregulation of multiple signaling pathways is common in complex diseases like cancer. Designing single molecules that can inhibit multiple targets, such as dual PI3K/mTOR inhibitors, offers a significant therapeutic advantage over combination therapies, potentially reducing drug-drug interactions and simplifying treatment regimens. nih.gov
Overcoming Drug Resistance: The development of drug resistance is a major hurdle in cancer therapy. Pyranopyrimidine derivatives can be specifically designed to inhibit mutated forms of kinases that are resistant to existing drugs, such as the EGFR C797S mutation in non-small cell lung cancer. nih.gov
Targeting Novel Pathways: The scaffold's versatility provides the opportunity to design inhibitors for newly validated biological targets. For example, derivatives have been successfully designed as novel inhibitors of PARP-1, a key enzyme in DNA repair, offering a potential new strategy for cancer treatment. researchgate.net
Successfully navigating these challenges and capitalizing on these opportunities will require an integrated approach, combining synthetic chemistry with advanced biological screening and computational modeling to guide the optimization process.
Integration of Artificial Intelligence and Machine Learning in Pyrano[4,3-d]pyrimidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyranopyrimidine-based drugs. These computational tools can significantly accelerate the research process, reduce costs, and improve the success rate of drug candidates.
Molecular Docking and Virtual Screening: Molecular docking simulations are widely used to predict the binding modes of pyranopyrimidine derivatives within the active site of a target protein. nih.govnih.govmdpi.com This allows researchers to understand key interactions, rationalize observed SAR, and prioritize which compounds to synthesize. nih.govekb.eg Virtual screening of large compound libraries against a specific target can rapidly identify potential "hit" molecules for further investigation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the physicochemical properties (descriptors) of known pyranopyrimidine derivatives, QSAR models can predict the activity of newly designed, unsynthesized compounds. Both multiple linear regression (MLR) and artificial neural network (ANN) approaches have been used, with ANN often providing more powerful predictive models for complex, non-linear relationships. nih.govnih.gov
In Silico ADMET Prediction: Predicting the ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties of compounds early in the design phase is crucial to avoid costly late-stage failures. Computational models can predict parameters such as solubility, permeability, metabolic stability, and potential toxicity, allowing chemists to filter out compounds with undesirable properties before they are even synthesized.
Q & A
Advanced Research Question
- Viral Entry Assays : Measure inhibition of HSV-1 glycoprotein binding to host cells .
- Cytokine Profiling : Quantify interferon-α/β levels via ELISA in treated cell lines .
- Kinase Inhibition Assays : Screen derivatives against kinase panels to identify off-target effects (e.g., CDK inhibition in ) .
How can stereochemical outcomes be controlled during synthesis?
Advanced Research Question
- Chiral Catalysts : Enantioselective dihydroxylation (e.g., Sharpless conditions) in camptothecin analog synthesis .
- Stereospecific Cyclization : Intramolecular cascade reactions (e.g., Hendrickson reagent) enforce desired configurations .
- NMR-Guided Purification : Isolate diastereomers using preparative HPLC (e.g., Compounds 5c–f in ) .
How to balance bioactivity and toxicity in pyrano[4,3-d]pyrimidine derivatives?
Advanced Research Question
- Acute Toxicity Screening : LD₅₀ values (e.g., 150–300 mg/kg in mice) guide safe dosing ranges (Table 7, ) .
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties to enhance bioavailability .
- Metabolic Stability Assays : Liver microsome studies identify labile substituents for optimization .
What advanced techniques validate complex pyrano[4,3-d]pyrimidine conformations?
Advanced Research Question
- X-ray Crystallography : Resolves fused-ring systems (e.g., pyrano[4,3-b]pyran-5-one in marine sponges) .
- Dynamic NMR : Detects ring-flipping or tautomerism in solution (e.g., thione ↔ thiol equilibria) .
- DFT Calculations : Predict stability of chair vs. boat conformations in pyran rings .
How to design novel pyrano[4,3-d]pyrimidine analogs for targeted therapies?
Advanced Research Question
- Scaffold Hopping : Replace pyran with furan or thiophene rings (e.g., pyrido[4,3-d]pyrimidines in ) .
- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to enhance lipophilicity .
- Fragment-Based Design : Use SAR data (Table 4–6, ) to prioritize substituents for combinatorial libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
